3-Pentanone-2,2,4,4-D4

Description

BenchChem offers high-quality 3-Pentanone-2,2,4,4-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pentanone-2,2,4,4-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

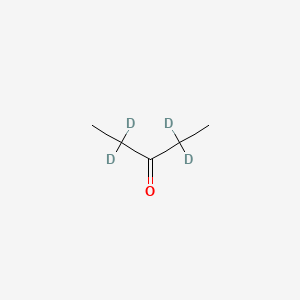

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetradeuteriopentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMTJIUBPUKL-KHORGVISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C([2H])([2H])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 3-Pentanone-2,2,4,4-D4 used for in research?

An In-Depth Technical Guide to the Application of 3-Pentanone-2,2,4,4-D4 in Research

Authored by a Senior Application Scientist

Introduction: The Role of Stable Isotope-Labeled Compounds in Modern Analytics

In the landscape of quantitative analysis, particularly within mass spectrometry-based techniques, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision. These compounds, in which one or more atoms have been replaced by a heavier, non-radioactive isotope (e.g., Deuterium, ¹³C, ¹⁵N), are chemically identical to their native counterparts, or analytes. This property ensures they co-elute chromatographically and exhibit the same ionization efficiency in the mass spectrometer source. However, their difference in mass allows them to be distinguished and measured independently. This co-measurement effectively normalizes for variations in sample preparation, injection volume, and matrix effects, thereby correcting for potential errors and enhancing data reliability. 3-Pentanone-2,2,4,4-D4, a deuterated analog of 3-pentanone, serves as a critical internal standard in various analytical applications due to these characteristics.

Core Application: 3-Pentanone-2,2,4,4-D4 as an Internal Standard

3-Pentanone-2,2,4,4-D4 is primarily utilized as an internal standard for the quantification of volatile organic compounds (VOCs), particularly ketones, in complex matrices. Its physical and chemical properties closely mimic those of 3-pentanone and other short-chain ketones, making it an ideal surrogate for these analytes.

Mechanism of Action in Isotope Dilution Mass Spectrometry (IDMS)

The principle behind its use lies in isotope dilution. A known quantity of 3-Pentanone-2,2,4,4-D4 is spiked into a sample prior to any extraction or cleanup steps. The deuterated standard and the native analyte are then extracted and analyzed together. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the peak area ratio of the native analyte to the SIL standard in the mass spectrometer, an accurate quantification of the original analyte concentration can be achieved, irrespective of recovery efficiency.

Workflow for VOC Analysis using 3-Pentanone-2,2,4,4-D4

The following diagram illustrates a typical workflow for the quantification of a target analyte, such as 3-pentanone, in a biological or environmental sample using 3-Pentanone-2,2,4,4-D4 as an internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Step-by-Step Protocol: Quantification of 3-Pentanone in Urine

This protocol provides a generalized method for using 3-Pentanone-2,2,4,4-D4 in a clinical research setting to quantify exposure to industrial solvents.

-

Preparation of Standards:

-

Prepare a stock solution of 3-Pentanone-2,2,4,4-D4 in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by spiking known amounts of native 3-pentanone into a certified blank urine matrix.

-

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

To a 20 mL headspace vial, add 1 mL of the urine sample.

-

Add a precise volume (e.g., 10 µL) of the 3-Pentanone-2,2,4,4-D4 internal standard stock solution to each sample, calibrator, and quality control sample. This ensures the final concentration of the internal standard is consistent across all samples (e.g., 10 µg/mL).

-

Add a salting-out agent (e.g., 0.5 g of Sodium Chloride) to enhance the partitioning of the volatile ketones into the headspace.

-

Immediately seal the vial with a magnetic crimp cap.

-

-

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis:

-

Place the vials in the autosampler of the HS-GC-MS system.

-

Incubate the vials at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analytes between the liquid and gas phases.

-

Inject a fixed volume of the headspace (e.g., 1 mL) into the GC inlet.

-

GC Conditions: Use a suitable capillary column (e.g., DB-624) with a temperature program designed to separate 3-pentanone from other urinary VOCs.

-

MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode. Monitor characteristic ions for both the native analyte and the deuterated standard. For example:

-

3-Pentanone (C₅H₁₀O, M.W. 86.13): Monitor m/z 57 and 86.

-

3-Pentanone-2,2,4,4-D4 (C₅H₆D₄O, M.W. 90.16): Monitor m/z 60 and 90.

-

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions for both 3-pentanone and 3-Pentanone-2,2,4,4-D4.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 3-pentanone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Technical Data Summary

| Property | Value | Source |

| Chemical Formula | C₅H₆D₄O | N/A |

| Molecular Weight | 90.16 g/mol | N/A |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

| Chemical Purity | Typically ≥98% (GC) | N/A |

| Synonyms | Diethyl ketone-d4 | N/A |

Advanced Applications in Mechanistic Research

Beyond its role as a simple internal standard, 3-Pentanone-2,2,4,4-D4 can be employed as a probe to investigate chemical reaction mechanisms. The presence of deuterium at specific positions allows researchers to track the fate of these atoms through a reaction pathway.

Kinetic Isotope Effect (KIE) Studies

The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond at the 2 or 4 position of 3-pentanone will proceed at a slower rate for the deuterated analog. This phenomenon, known as the kinetic isotope effect, can provide powerful evidence for a proposed reaction mechanism. If a significant KIE is observed when using 3-Pentanone-2,2,4,4-D4 as a substrate, it strongly suggests that C-H bond cleavage at the α-carbon is the rate-determining step of the reaction.

Logical Flow for KIE Investigation

The following diagram outlines the logical process for using 3-Pentanone-D4 to probe a reaction mechanism.

Caption: Decision tree for using 3-Pentanone-D4 in KIE studies.

Conclusion

3-Pentanone-2,2,4,4-D4 is a versatile and indispensable tool in modern chemical and biomedical research. Its primary application as a stable isotope-labeled internal standard provides the foundation for robust and reliable quantification of volatile ketones in a multitude of matrices. This capability is critical for applications ranging from clinical diagnostics and toxicology to environmental monitoring. Furthermore, its utility extends to more fundamental research, where it can serve as a mechanistic probe to elucidate complex chemical transformations. The principles and protocols outlined in this guide demonstrate the power of isotope dilution and kinetic isotope effect studies, underscoring the importance of 3-Pentanone-2,2,4,4-D4 in advancing scientific knowledge with precision and confidence.

References

Commercial suppliers of 3-Pentanone-2,2,4,4-D4

Commercial Sourcing & Technical Validation of 3-Pentanone-2,2,4,4-D4

Executive Summary

3-Pentanone-2,2,4,4-d4 (CAS: 6400-97-1), also known as Diethyl Ketone-d4, is a specialized isotopologue used primarily as an internal standard in mass spectrometry and a mechanistic probe in NMR spectroscopy.[1] Unlike robust deuterated solvents (e.g., CDCl₃), this compound possesses exchangeable alpha-deuterons .[1] Its isotopic integrity is chemically labile in the presence of moisture or protic solvents, necessitating rigorous handling protocols that differ from standard stable isotopes.[1]

This technical guide outlines the commercial landscape, critical quality attributes (CQA), and a self-validating protocol for verifying isotopic enrichment upon receipt.

Technical Specifications & Critical Quality Attributes

Before sourcing, researchers must distinguish this specific isotopologue from its non-deuterated analogs and structural isomers.[1]

| Attribute | Specification | Technical Note |

| Chemical Name | 3-Pentanone-2,2,4,4-d4 | Synonyms: Diethyl ketone-d4; 2,2,4,4-Tetradeuteriopentan-3-one |

| CAS Number | 6400-97-1 | Warning: Do not confuse with 815-24-7 (2,2,4,4-Tetramethyl-3-pentanone) or 96-22-0 (Unlabeled).[1] |

| Formula | CD₃CH₂COCD₂CH₃ (Incorrect) CH₃CD₂COCD₂CH₃ (Correct) | The deuterium is located at the alpha positions (methylene groups). |

| Isotopic Purity | ≥ 98 atom % D | Critical for MS quantitation to minimize M+0 interference.[1] |

| Chemical Purity | ≥ 98% (GC) | Common impurities include water and 2-pentanone isomers.[1] |

| MW | 90.16 g/mol | +4 Da shift from unlabeled parent (86.13 g/mol ).[1] |

Commercial Supplier Landscape

The supply chain for 3-Pentanone-2,2,4,4-d4 is niche.[1] Major catalog houses (e.g., Sigma-Aldrich/Merck) often list the tetramethyl analog or the unlabeled ketone more prominently.[1] Direct sourcing from isotope-specialist manufacturers is recommended to ensure batch freshness and proper storage history.[1]

Table 1: Verified Commercial Sources

| Supplier | Catalog / Part # | Pack Size | Enrichment | Notes |

| CDN Isotopes | D-6018 | 1 g | 98 atom % D | Primary manufacturer.[1] High reliability. |

| LGC Standards | TRC-P274452 | Varies | N/A | Sells as a Reference Standard (Traceable).[1] |

| Qmx Laboratories | D-6018 | 1 g | 98 atom % D | Distributor for CDN Isotopes (UK/EU).[1] |

| Medical Isotopes | 3-Pentanone-d4 | Varies | 98% | Custom synthesis capabilities.[1] |

Procurement Alert: When searching general catalogs (e.g., Fisher, VWR), ensure the CAS matches 6400-97-1 .[1] A common error is purchasing 2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7), a sterically hindered non-deuterated ketone.[1]

Technical Deep Dive: The Exchangeability Risk

The alpha-protons (or deuterons) in ketones are acidic (pKa ≈ 20).[1] While stable in a bottle under inert gas, they undergo rapid Hydrogen-Deuterium Exchange (HDX) in the presence of trace moisture and base/acid catalysts.[1]

Mechanism of Isotopic Degradation:

-

Enolization: Trace base (e.g., from glass surface alkalinity) removes a deuteron from the alpha-position.[1]

-

Reprotonation: If the solvent/atmosphere contains H₂O, the enolate reprotonates with H⁺ instead of D⁺.[1]

-

Result: The "d4" standard degrades to "d3", "d2", etc., shifting the mass spectrum and complicating NMR integration.[1]

Figure 1: Isotopic Degradation Pathway

Caption: Base-catalyzed exchange mechanism leading to isotopic dilution.[1] This process is irreversible if the environment contains excess protons (H).

Validation Protocol: Self-Validating the Shipment

Upon receipt, do not assume isotopic integrity. Perform this Self-Validating NMR Protocol to confirm the material has not undergone back-exchange during transit.

Protocol: 1H-NMR Verification

-

Solvent: Use anhydrous CDCl₃ or DMSO-d6.[1] Avoid CD₃OD (methanol-d4) as it promotes exchange.[1]

-

Expectation (Intact d4):

-

Expectation (Degraded/Exchanged):

-

Signal A: Transforms into a triplet or broad multiplet (due to coupling with H on C2/C4).

-

Signal B: Appearance of a quartet/multiplet at ~2.40 ppm (indicating presence of H at alpha-position).[1]

-

Figure 2: Quality Control Decision Tree

Caption: Logic flow for validating isotopic purity using Proton NMR. The absence of alpha-protons is the primary pass/fail criterion.

Handling & Storage Recommendations

To maintain the ≥98 atom % D specification over time:

-

Storage: Store at room temperature or 4°C in a desiccator . The bottle cap must be Parafilm-sealed after every use.[1]

-

Inert Atmosphere: If the bottle is opened frequently, blanket the headspace with dry Nitrogen or Argon before re-sealing.[1]

-

Solvent Compatibility:

-

Re-Analysis: Re-validate chemical purity every 2 years; re-validate isotopic purity (NMR) prior to any critical quantitative study.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Pentanone (Unlabeled).[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Englander, S. W., & Kallenbach, N. R. (1983).[1] Hydrogen exchange and structural dynamics of proteins and nucleic acids.[1][2] (Context on H/D exchange mechanisms). Quarterly Reviews of Biophysics.

-

Gawlita, E., et al. (1995).[1] Base-catalyzed H/D exchange in ketones.[1] Journal of Physical Organic Chemistry.[1]

Sources

Isotopologue Profiling: A Technical Guide to 3-Pentanone-2,2,4,4-d4

Executive Summary

This technical guide provides a comprehensive analysis of 3-Pentanone-2,2,4,4-d4 (Diethyl Ketone-d4), a specific isotopologue of diethyl ketone where the four alpha-protons have been replaced by deuterium. This molecule serves as a critical tool in nuclear magnetic resonance (NMR) spectroscopy as a simplified internal standard and in pharmacokinetics for investigating metabolic pathways via the Kinetic Isotope Effect (KIE).

Unlike fully deuterated solvents (d10), the d4 variant offers a unique "silent" alpha-region while retaining the methyl signals, allowing for precise mechanistic probing of enolization and alpha-oxidation processes.

Physicochemical Identity & Constants

The substitution of four hydrogen atoms (

Table 1: Comparative Physicochemical Data

| Property | Protio-Analog (Standard) | Deuterated Analog (d4) |

| IUPAC Name | Pentan-3-one | 1,1,1,5,5,5-Hexahydro-2,2,4,4-tetradeuteriopentan-3-one |

| Common Name | Diethyl Ketone | Diethyl Ketone-d4 |

| CAS Number | 96-22-0 | 6400-97-1 |

| Molecular Formula | C | C |

| Molecular Weight | 86.13 g/mol | 90.16 g/mol |

| Isotopic Purity | N/A | Typically ≥ 98 atom % D |

| Boiling Point | 101 °C | ~100-101 °C (negligible shift) |

| NMR Signature | Triplet ( | Singlet ( |

Note on Molecular Weight Calculation: Carbon (5 × 12.011) + Oxygen (1 × 15.999) + Hydrogen (6 × 1.008) + Deuterium (4 × 2.014) = 60.055 + 15.999 + 6.048 + 8.056 = 90.158 g/mol .

Synthesis & Manufacturing Protocol

The synthesis of 3-Pentanone-2,2,4,4-d4 relies on the thermodynamic acidity of the alpha-protons. Under basic or acidic conditions, the ketone undergoes keto-enol tautomerism. In the presence of a deuterium source (D

Mechanism of Action

The reaction is an equilibrium process. To achieve high isotopic purity (>98%), the exchange must be driven to completion by using a large excess of D

Experimental Protocol: Base-Catalyzed Exchange

Objective: Synthesize 10g of 3-Pentanone-d4 with >98% D incorporation.

Reagents:

-

Deuterium Oxide (D

O, >99.9%) -

Potassium Carbonate (K

CO -

Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

-

Primary Exchange:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-pentanone (1 eq) and D

O (5 eq). -

Add anhydrous K

CO -

Heat the biphasic mixture to mild reflux (approx. 80°C oil bath) with vigorous stirring for 12 hours. Vigorous stirring is critical to maximize surface area between the organic and aqueous phases.

-

-

Phase Separation:

-

Cool the mixture to room temperature.

-

Separate the organic layer (ketone) from the aqueous layer (now containing HDO).

-

Checkpoint: The aqueous layer contains the exchanged protium. Discard properly.

-

-

Iterative Enrichment (The "Wash" Cycles):

-

Return the organic layer to the flask.

-

Add fresh D

O (5 eq) and fresh catalyst. -

Repeat the reflux process.

-

Expert Insight: A minimum of three cycles is required. The statistical distribution of H vs. D follows equilibrium laws; a single pass will rarely exceed 80-85% deuteration.

-

-

Purification:

-

After the final cycle, separate the organic layer.

-

Dry over anhydrous MgSO

to remove trace water. -

Distill the ketone (bp 101°C) to collect the pure d4 product.

-

Visualization: Keto-Enol Exchange Pathway

Figure 1: The cyclic mechanism of base-catalyzed alpha-proton exchange. The cycle repeats until thermodynamic equilibrium favors the deuterated species due to the vast excess of D2O.

Analytical Validation (QC)

Trustworthiness in isotopic labeling requires rigorous validation. You cannot visually distinguish the d4 variant from the standard; analytical instrumentation is required.

Nuclear Magnetic Resonance (NMR)

This is the definitive test.

-

Proton (

H) NMR:-

Standard: Triplet at 1.05 ppm (CH

) and Quartet at 2.40 ppm (CH -

d4 Variant: The Quartet at 2.40 ppm disappears completely. The Triplet at 1.05 ppm collapses into a Singlet because the neighboring protons (now Deuterium) do not couple significantly in standard

H NMR parameters.

-

-

Carbon (

C) NMR:-

The carbonyl carbon signal remains similar.

-

The alpha-carbon signal (CD

) splits into a quintet (due to coupling with two D nuclei, spin=1) and decreases in intensity (loss of NOE enhancement).

-

Mass Spectrometry (MS)[2]

-

Method: GC-MS (Electron Impact).

-

Result: Look for the molecular ion peak (

).-

Standard:

86. -

d4 Variant:

90. -

Purity Calculation: Compare the abundance of

89 (d3) vs

-

Visualization: Quality Control Workflow

Figure 2: Analytical decision tree for validating isotopic purity.

Applications in R&D

A. Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug development, 3-pentanone-d4 serves as a model substrate to study alpha-oxidation. The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond (Primary KIE).

-

Utility: Researchers use this to determine if metabolic cleavage occurs at the alpha-position. If the metabolism of the d4-variant is significantly slower than the standard, the alpha-carbon is identified as the "metabolic soft spot."

B. NMR Internal Standard

In complex metabolomics mixtures, the multiplet signals of standard diethyl ketone can overlap with analytes.

-

Advantage: The d4 variant presents a clean singlet methyl peak. This simplifies integration and quantification in complex mixtures, acting as a "clean" internal reference that does not obscure the aliphatic region (1.5 - 2.5 ppm).

C. Mechanistic Probes in Organic Synthesis

The d4 isotopologue is used to trace reaction mechanisms. For example, in aldol condensations, using the d4 variant allows chemists to track exactly where the alpha-protons migrate during the formation of the new C-C bond.

References

-

National Center for Biotechnology Information (PubChem). (2025). 3-Pentanone, 2,2,4,4-tetradeuterio-.[1][2][7] PubChem Compound Summary for CID 102602071. Retrieved from [Link]

- Blake, M. I., et al. (1975). Studies with Deuterated Drugs. Journal of Pharmaceutical Sciences.

Sources

- 1. 3-Pentanone, 2,2,4,4-tetramethyl- | C9H18O | CID 13152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Pentanone(96-22-0) 1H NMR spectrum [chemicalbook.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Pentanone, 2,4-dichloro- | C5H8Cl2O | CID 106935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Pentanone-2,2,4,4-d4 | CAS 6400-97-1 | LGC Standards [lgcstandards.com]

Methodological & Application

Application Note: High-Precision Quantification of Ketones using 3-Pentanone-2,2,4,4-D4 as an Internal Standard

Abstract

This technical guide details the application of 3-Pentanone-2,2,4,4-d4 (CAS 6400-97-1) as a stable isotope-labeled internal standard (ISTD) for the quantification of volatile ketones. While widely applicable to Volatile Organic Compound (VOC) analysis (EPA Method 8260), this note focuses on its critical role in pharmaceutical residual solvent testing (USP <467> / ICH Q3C).[1] We provide a validated Headspace GC-MS protocol designed to overcome matrix effects and injection variability, with specific emphasis on preventing deuterium-hydrogen back-exchange during sample preparation.

Introduction: The Logic of Isotope Dilution

In gas chromatography (GC), specifically headspace analysis, quantitative accuracy is often compromised by matrix effects (salting out, viscosity changes) and injection variability. External standardization fails to account for these fluctuations in real-time.[1]

Isotope Dilution Mass Spectrometry (IDMS) using 3-Pentanone-2,2,4,4-d4 offers the gold standard for correction. As a deuterated analog of 3-pentanone (Diethyl Ketone), it possesses:

-

Identical Physicochemical Properties: It co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement.[1]

-

Mass Spectral Distinctness: The deuterium labeling on the alpha-carbons shifts the molecular ion and primary fragments by +4 Da and +2 Da respectively, allowing mass-selective detection without interference.

Physicochemical Profile[1][2]

| Property | Native 3-Pentanone | 3-Pentanone-2,2,4,4-d4 |

| CAS Number | 96-22-0 | 6400-97-1 |

| Structure | ||

| Molecular Weight | 86.13 g/mol | ~90.15 g/mol |

| Boiling Point | 101-102 °C | 101-102 °C |

| Primary Fragment (Base Peak) | ||

| Solubility | Water (approx. 40 g/L), Organic Solvents | Identical |

Critical Handling: The Risk of Back-Exchange

Senior Scientist Warning: The alpha-protons (positions 2 and 4) in ketones are acidic (

-

The Risk: If the sample pH is highly acidic (

) or basic ( -

The Consequence: The ISTD signal (

90) decreases, and the "native" signal ( -

The Solution: Ensure all aqueous sample matrices are buffered to pH 5.0 – 7.5 before adding the ISTD. Avoid high temperatures during storage of aqueous stock solutions.

Protocol: Headspace GC-MS for Residual Solvents

This protocol is adapted from USP <467> but utilizes MS detection for superior specificity compared to FID.[1]

Reagents and Standards

-

Diluent: Dimethyl Sulfoxide (DMSO) or Organic-Free Water (depending on analyte solubility).[1]

-

ISTD Stock Solution: Dissolve 3-Pentanone-2,2,4,4-d4 in DMSO to a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a 5-point curve of native 3-Pentanone (e.g., 10, 50, 100, 500, 1000 ppm) spiked with a constant concentration of ISTD (e.g., 100 ppm).

Instrument Parameters (Agilent 7890/5977 or equivalent)

A. Headspace Autosampler (Tekmar/Agilent):

-

Oven Temp: 80°C (Balances volatility vs. pressure)

-

Loop Temp: 90°C

-

Transfer Line: 100°C

-

Equilibration Time: 20 minutes (Critical for static headspace)

-

Shake: High agitation

B. Gas Chromatograph:

-

Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm).[1] Note: Thick film is required for volatile retention.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Inlet: Split Mode (10:1 to 50:1 depending on sensitivity needs). Temp: 220°C.[1]

-

Oven Program:

-

40°C for 5 min (Isothermal hold for peak focusing).

-

Ramp 10°C/min to 240°C.

-

Hold 2 min.

-

C. Mass Spectrometer (SIM Mode): Quantification in SIM (Selected Ion Monitoring) mode is mandatory for sensitivity and selectivity.[1]

| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |

| 3-Pentanone (Native) | 57.0 | 86.1 ( | 29.0 | 50 ms |

| 3-Pentanone-d4 (ISTD) | 59.0 | 90.1 ( | 31.0 | 50 ms |

Note on Fragmentation: The base peak is formed by alpha-cleavage.[1][2]

Experimental Workflow Diagram

Figure 1: Analytical workflow for Residual Solvent analysis using IDMS. Note the critical pH check step to prevent deuterium exchange.

Data Analysis and Validation

Response Factor Calculation

Do not rely on absolute area.[1] Calculate the Relative Response Factor (RRF) using the calibration standards:

For the unknown sample, calculate the concentration:

System Suitability Criteria

-

Resolution: If analyzing multiple ketones (e.g., Acetone, MEK, 3-Pentanone), resolution

.[1] -

ISTD Recovery: The absolute area of the ISTD in samples should be within 80-120% of the ISTD area in the calibration standards. A drift outside this range indicates a matrix issue (leak or headspace partition effect).[1]

-

Cross-Talk Check: Inject a blank containing only the ISTD.[1] There should be no signal at

57 (Native quant ion) > 0.5% of the reporting limit.

Fragmentation Logic Diagram

Figure 2: Mechanistic comparison of fragmentation pathways. The deuterium label on the alpha-carbon shifts the primary acylium ion by +2 Da (from 57 to 59).

References

-

United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1][4][5] USP-NF.[1]

-

U.S. Environmental Protection Agency (EPA). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][6] SW-846.[1]

-

National Institute of Standards and Technology (NIST). 3-Pentanone Mass Spectrum Data.[1] NIST Chemistry WebBook, SRD 69.[1][7]

-

LGC Standards. 3-Pentanone-2,2,4,4-d4 Reference Standard Data Sheet.

-

International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1]

Sources

- 1. 3-Pentanone, 2,2,4,4-tetramethyl- | C9H18O | CID 13152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. please explain the mass spectrometry fragmentation of 2 pentanone in deta.. [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. agilent.com [agilent.com]

- 6. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]

- 7. 3-Pentanone, 2,2,4,4-tetramethyl- [webbook.nist.gov]

Unveiling Reaction Pathways: 3-Pentanone-2,2,4,4-D4 as a Precision Tracer in Chemical Dynamics

Introduction: The Power of Isotopic Labeling in Mechanistic Chemistry

In the intricate dance of chemical reactions, understanding the precise sequence of bond-breaking and bond-forming events is paramount. Isotopic labeling, the practice of strategically replacing an atom in a molecule with one of its heavier, stable isotopes, offers a powerful lens through to observe these fleeting transformations. The subtle mass difference introduced by the isotope, while not altering the fundamental chemical properties of the molecule, can significantly influence the rate of reactions in which the labeled bond is involved. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides invaluable insights into reaction mechanisms.[1]

This application note details the utility of 3-Pentanone-2,2,4,4-D4, a deuterated analog of diethyl ketone, as a versatile tracer for elucidating reaction mechanisms in a variety of fields, including combustion science, atmospheric chemistry, and metabolic studies. The strategic placement of four deuterium atoms on the α-carbons flanking the carbonyl group makes this molecule an exceptional tool for probing reactions involving C-H bond activation at these positions.

Physicochemical Properties and Advantages of 3-Pentanone-2,2,4,4-D4

3-Pentanone, a simple and symmetrical ketone, possesses physical properties that make it a suitable tracer in many experimental systems.[2] Its deuterated counterpart, 3-Pentanone-2,2,4,4-D4, shares these characteristics while offering the distinct advantage of a significant mass difference for analytical detection and the potential for a pronounced KIE.

| Property | 3-Pentanone | 3-Pentanone-2,2,4,4-D4 |

| Molecular Formula | C₅H₁₀O | C₅H₆D₄O |

| Molecular Weight | 86.13 g/mol | 90.16 g/mol |

| Boiling Point | ~102 °C | ~102 °C (estimated) |

| Appearance | Colorless liquid | Colorless liquid |

| Solubility | Soluble in water and organic solvents | Soluble in water and organic solvents |

The primary advantages of using 3-Pentanone-2,2,4,4-D4 as a tracer include:

-

Significant Kinetic Isotope Effect: The cleavage of a C-D bond is energetically more demanding and therefore slower than the cleavage of a C-H bond. This difference in reaction rates can be used to determine if the α-C-H bond is broken in the rate-determining step of a reaction.

-

Distinct Mass Spectrometric Signature: The +4 mass unit difference between the deuterated tracer and its unlabeled counterpart allows for clear differentiation and quantification using mass spectrometry (MS), enabling the tracking of the tracer and its fragments through complex reaction mixtures.

-

Chemical Stability: The deuterium labels are stable under a wide range of conditions, ensuring the integrity of the tracer throughout the course of the experiment.

-

Representative of Small Ketones: As a five-carbon ketone, 3-pentanone serves as a good model compound for understanding the behavior of other small, volatile ketones in various chemical environments.

Application I: Probing Combustion and Fuel-Air Mixing Dynamics

The combustion of fuels is a complex process involving thousands of elementary reactions. Understanding fuel-air mixing and subsequent oxidation pathways is critical for improving engine efficiency and reducing pollutant formation. 3-Pentanone-2,2,4,4-D4 has emerged as a valuable tracer in this field, particularly when coupled with advanced laser diagnostic techniques.

Workflow for Planar Laser-Induced Fluorescence (PLIF) Imaging

Planar Laser-Induced Fluorescence (PLIF) is a powerful technique for visualizing the distribution of a specific chemical species in a flow field.[3] By seeding a fuel with a fluorescent tracer like 3-pentanone, the fuel's distribution can be imaged with high spatial and temporal resolution. Using the deuterated form allows for studies where the kinetic isotope effect on combustion can be simultaneously investigated.

Caption: Workflow for PLIF imaging using a 3-Pentanone-D4 tracer.

Protocol for Fuel-Air Mixing Studies using 3-Pentanone-D4 PLIF

This protocol outlines the general steps for using 3-Pentanone-2,2,4,4-D4 as a tracer for fuel-air mixing studies in a combustion chamber, such as a scramjet or internal combustion engine.

1. Materials and Equipment:

-

Tracer: 3-Pentanone-2,2,4,4-D4 (high purity)

-

Fuel: Base fuel (e.g., n-heptane, isooctane)

-

Combustion Chamber: Optically accessible engine or combustor rig

-

Laser System: Pulsed UV laser (e.g., Nd:YAG with frequency conversion)

-

Optics: Cylindrical lenses to form a laser sheet

-

Detector: Intensified CCD (ICCD) camera with appropriate filters

-

Data Acquisition and Timing System: To synchronize the laser pulse and camera acquisition with the engine cycle.

2. Experimental Procedure:

-

Tracer-Fuel Mixture Preparation:

-

Prepare a mixture of the base fuel and 3-Pentanone-2,2,4,4-D4. A typical concentration of the tracer is 5-15% by volume, sufficient to generate a strong fluorescence signal without significantly altering the combustion properties of the base fuel.[2]

-

Ensure thorough mixing of the tracer and fuel.

-

-

Experimental Setup:

-

Introduce the tracer-fuel mixture into the combustion chamber through the fuel injection system.

-

Align the laser and sheet-forming optics to illuminate the desired plane of interest within the combustion chamber.

-

Position the ICCD camera perpendicular to the laser sheet to capture the fluorescence signal.

-

-

Data Acquisition:

-

Synchronize the laser pulse and camera gating with the specific timing of the combustion event to be studied (e.g., during fuel injection, ignition, or flame propagation).

-

Acquire a series of PLIF images. It is also crucial to acquire background images (with no laser) and images of a uniform mixture for calibration.

-

-

Data Analysis:

-

Correct the raw PLIF images for background noise and laser sheet intensity variations.

-

Calibrate the fluorescence signal to the tracer concentration.

-

Analyze the processed images to determine the fuel distribution, mixing efficiency, and flame structure.

-

Application II: Elucidating Atmospheric Oxidation Mechanisms

Volatile organic compounds (VOCs), including ketones, play a significant role in atmospheric chemistry, contributing to the formation of ozone and secondary organic aerosols. Studying the oxidation pathways of these compounds is crucial for developing accurate atmospheric models.

Workflow for Atmospheric Chamber Studies

Atmospheric simulation chambers are large, controlled environments used to study atmospheric chemical processes under realistic conditions.

Caption: Workflow for an atmospheric chamber study of 3-Pentanone-D4 oxidation.

Protocol for Studying the OH-Initiated Oxidation of 3-Pentanone-D4

This protocol describes a typical experiment to study the reaction of 3-Pentanone-2,2,4,4-D4 with hydroxyl (OH) radicals in an atmospheric simulation chamber.

1. Materials and Equipment:

-

Tracer: 3-Pentanone-2,2,4,4-D4

-

OH Precursor: e.g., Methyl nitrite (CH₃ONO) or nitrous acid (HONO)

-

Gas Mixture: High-purity synthetic air

-

Atmospheric Simulation Chamber: With UV irradiation source

-

Analytical Instruments:

-

Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.

-

Fourier-Transform Infrared (FTIR) Spectrometer for in-situ monitoring of reactants and products.

-

2. Experimental Procedure:

-

Chamber Preparation:

-

Evacuate and flush the chamber with purified air to remove any residual contaminants.

-

-

Introduction of Reactants:

-

Introduce a known concentration of 3-Pentanone-2,2,4,4-D4 into the chamber.

-

Introduce the OH precursor and the air matrix.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by photolyzing the OH precursor with UV light to generate OH radicals.

-

Monitor the decay of 3-Pentanone-2,2,4,4-D4 and the formation of products over time using in-situ FTIR spectroscopy.

-

-

Product Analysis:

-

At various time intervals, collect gas samples from the chamber for analysis by GC-MS.

-

Identify and quantify the reaction products. The mass spectra will reveal deuterated and non-deuterated fragments, providing clues about the reaction mechanism.

-

-

Kinetic Isotope Effect Determination:

-

Conduct a parallel experiment using unlabeled 3-pentanone under identical conditions.

-

By comparing the reaction rates of the deuterated and non-deuterated species, the KIE can be determined. A KIE value significantly greater than 1 indicates that the α-C-H (or C-D) bond is broken in the rate-determining step.

-

Analytical Protocols

Accurate quantification and identification of 3-Pentanone-2,2,4,4-D4 and its reaction products are crucial for the success of tracer experiments.

GC-MS Protocol for the Analysis of 3-Pentanone-D4

1. Sample Preparation:

-

Gas Phase Samples (from combustion or atmospheric studies): Collect samples in evacuated canisters or onto sorbent tubes followed by thermal desorption.

-

Liquid Phase Samples: Dilute with a suitable solvent (e.g., dichloromethane).

2. GC-MS Parameters:

-

GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 30-300) for product identification.

-

Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantification of the tracer (m/z of key fragments of 3-pentanone-d4) and its expected products.

-

3. Data Analysis:

-

Identification: Compare the obtained mass spectra with spectral libraries (e.g., NIST) and analyze the fragmentation patterns to identify products. The presence of deuterium will result in characteristic mass shifts.

-

Quantification: Use a calibration curve generated from standards of known concentrations.

Expected Mass Spectral Fragments:

The mass spectrum of 3-pentanone is characterized by α-cleavage. For 3-Pentanone-2,2,4,4-D4, the major fragments will be shifted accordingly.

| Fragment | Structure | Expected m/z (C₅H₁₀O) | Expected m/z (C₅H₆D₄O) |

| Molecular Ion | [CH₃CH₂COCH₂CH₃]⁺ | 86 | 90 |

| α-cleavage | [CH₃CH₂CO]⁺ | 57 | 57 |

| α-cleavage | [COCH₂CH₃]⁺ | 57 | 61 |

| McLafferty Rearrangement | [CH₂=C(OH)CH₂CH₃]⁺ | 71 (from 2-pentanone) | Not applicable for 3-pentanone |

Note: The fragmentation of the deuterated species will provide direct evidence of which parts of the molecule are retained in the fragments.

NMR Spectroscopy for Isotopic Purity and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the position and extent of isotopic labeling.

¹H NMR Protocol:

-

Sample Preparation: Prepare a solution of the 3-Pentanone-2,2,4,4-D4 sample in a deuterated solvent (e.g., CDCl₃) that does not contain residual signals in the regions of interest.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis: The degree of deuteration at the 2 and 4 positions can be determined by the reduction in the integral of the corresponding proton signals compared to the integral of the methyl protons at the 1 and 5 positions.

²H (Deuterium) NMR Protocol:

-

Sample Preparation: Prepare a concentrated solution of the sample in a protonated solvent (e.g., CHCl₃).

-

Acquisition: Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.

-

Analysis: The presence of a signal at the chemical shift corresponding to the α-positions confirms the location of the deuterium labels.

Conclusion

3-Pentanone-2,2,4,4-D4 is a powerful and versatile tracer for investigating a wide range of chemical reactions. Its well-defined structure, stability, and distinct analytical signatures make it an ideal tool for researchers in combustion science, atmospheric chemistry, and beyond. The protocols outlined in this application note provide a starting point for utilizing this valuable isotopic tracer to gain deeper insights into complex reaction mechanisms. By carefully designing experiments and employing appropriate analytical techniques, scientists can leverage the unique properties of 3-Pentanone-2,2,4,4-D4 to advance our understanding of fundamental chemical processes.

References

-

Serinyel, Z., et al. (2010). Experimental and Chemical Kinetic Modeling Study of 3-Pentanone Oxidation. The Journal of Physical Chemistry A, 114(46), 12176–12186. [Link]

-

Wikipedia contributors. (2023). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. [Link]

-

Yan, B., et al. (2023). Visualization of fuel–air mixing in an axisymmetric cavity-based scramjet combustor by 3-pentanone tracer planar laser induced fluorescence technique. Physics of Fluids, 35(9). [Link]

-

Dantec Dynamics. (n.d.). Planar LIF for Flow Visualization. [Link]

-

NIST. (n.d.). 3-Pentanone. In NIST Chemistry WebBook. [Link]

- Pichon, S., et al. (2009). An experimental and kinetic modeling study of the oxidation of 3-pentanone. Combustion and Flame, 156(2), 494-504.

- Atkinson, R., & Arey, J. (2003). Atmospheric degradation of volatile organic compounds. Chemical Reviews, 103(12), 4605-4638.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography of 3-Pentanone-2,2,4,4-D4

Welcome to the technical support center for optimizing the chromatographic analysis of 3-Pentanone-2,2,4,4-D4. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape of this deuterated ketone. By understanding the underlying principles of chromatography and the specific chemical nature of 3-Pentanone-2,2,4,4-D4, you can achieve symmetric, sharp peaks for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak tailing with 3-Pentanone-2,2,4,4-D4?

Peak tailing is a common issue in gas chromatography (GC) and is often more pronounced with polar analytes like ketones.[1] It occurs when a portion of the analyte molecules is retained longer than the main band, resulting in an asymmetrical peak with a "tail."[2] For 3-Pentanone-2,2,4,4-D4, the primary causes of peak tailing include:

-

Active Sites: Unwanted interactions between the polar carbonyl group of the pentanone and active sites within the GC system are a major contributor.[3][4] These active sites can be exposed silanol groups on the surface of the inlet liner, the column itself, or contaminants.[4][5]

-

Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and lead to peak distortion.[2]

-

Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, causing turbulence and tailing.[1][3]

-

Inappropriate Stationary Phase: The choice of stationary phase is critical. A mismatch in polarity between the analyte and the stationary phase can result in poor peak shape.[6]

-

Injection Technique: Overloading the column with too much sample can lead to peak fronting, but in some cases, can also contribute to tailing.[2]

Q2: Can the deuterium labeling of 3-Pentanone-2,2,4,4-D4 affect its chromatographic behavior?

Yes, while the effect is generally subtle, deuterium labeling can slightly alter the retention time and potentially the peak shape compared to its non-deuterated counterpart. This is due to the "isotope effect," where the increased mass of deuterium can lead to slightly weaker intermolecular interactions (van der Waals forces) with the stationary phase. In most cases, the deuterated compound will elute slightly earlier than the non-deuterated one. While this is unlikely to be the primary cause of significant peak tailing, it's a factor to be aware of, especially when developing methods that separate both isotopologues.

Q3: What is the ideal stationary phase for analyzing 3-Pentanone-2,2,4,4-D4?

The principle of "like dissolves like" is a good starting point for stationary phase selection. Since 3-pentanone is a polar ketone, a polar stationary phase is generally recommended.[7] Common choices include:

-

Polyethylene Glycol (PEG): Often referred to as WAX columns, these are highly polar and provide good peak shape for polar compounds like ketones.[8]

-

Cyanopropylphenyl Polysiloxane: These phases offer intermediate polarity and can be a good choice depending on the other components in the sample matrix.[8][9]

It is generally advisable to select the least polar phase that provides the required separation to avoid excessively long retention times.[9]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Through System Inertness

The most common cause of peak tailing for polar compounds like 3-Pentanone-2,2,4,4-D4 is interaction with active sites in the sample flow path.[3][10] This guide provides a systematic approach to identifying and eliminating these active sites.

Step-by-Step Protocol:

-

Inlet Liner Inspection and Replacement:

-

Action: Carefully remove the inlet liner. Visually inspect it for any discoloration, residue, or cracks.

-

Rationale: The liner is the first point of contact for the sample and is prone to contamination. Over time, the deactivation layer on the liner can degrade, exposing active silanol groups.[4]

-

Recommendation: Replace the liner with a new, deactivated liner. Consider using a liner with glass wool to aid in sample volatilization and protect the column from non-volatile residues.[11]

-

-

Septum Replacement:

-

Action: Replace the septum.

-

Rationale: Coring of the septum by the syringe needle can introduce small particles into the liner, creating active sites and potential blockages.

-

-

Column Trimming:

-

Action: Trim 10-20 cm from the inlet end of the column using a ceramic scoring wafer or a diamond-tipped scribe.[2][3]

-

Rationale: The front section of the column is most susceptible to contamination from non-volatile sample components. Trimming this section removes accumulated residues and exposes a fresh, inert surface.[2] Ensure the cut is clean and at a right angle to the column wall to prevent turbulence.[1]

-

-

Column Conditioning:

-

Action: After reinstalling the column, condition it according to the manufacturer's instructions. This typically involves heating the column to a temperature slightly above the maximum operating temperature of your method for a period of time.

-

Rationale: Conditioning removes any residual volatile compounds and ensures the stationary phase is stable.

-

Troubleshooting Workflow for System Inertness

Caption: Key GC method parameters and their direct impact on improving peak shape.

References

-

GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

-

ResearchGate. (2020). What are the reasons for peak tailing or peak fronting in GC-MS?. Retrieved from [Link]

-

LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

-

Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography?. Retrieved from [Link]

-

Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

-

Phenomenex. (2016). Managing Early Eluting Peaks in GC. Retrieved from [Link]

-

Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

-

Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Chegg. (2019). Sorry, question is blurred- says 5. “Based on the results of your testing, predict elution order and explain the retention time for each compound below,a. 3-pentanoneb. 3 -. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

-

Agilent. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

-

LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Separation Science. (n.d.). Inlet Activity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pentanone. Retrieved from [Link]

-

LCGC. (2014). The LCGC Blog: Capillary GC Liner Selection Guide. Retrieved from [Link]

-

Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

-

PMC. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

Dr. Vaughan Pultz. (2015). Gas Chromatography: Identifying Unknown Compounds. Retrieved from [Link]

-

Agilent. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]

-

LCGC International. (2011). Troubleshooting Basics, Part III: Retention Problems. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-pentanone diethyl ketone. Retrieved from [Link]

-

Heist. (n.d.). GC of ketones. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pentanone, 2-methyl-. Retrieved from [Link]

-

LCGC. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Retrieved from [Link]

-

Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

-

Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

-

LCGC. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Retrieved from [Link]

-

Chromatography Forum. (2017). Question on MS/MS techniques - Page 2. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. sepscience.com [sepscience.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. lcms.cz [lcms.cz]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]

- 8. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

- 9. trajanscimed.com [trajanscimed.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Purity & Stability Analysis of 3-Pentanone-2,2,4,4-D4

[1]

Senior Application Scientist Note:

Welcome. This guide addresses the specific analytical challenges associated with 3-Pentanone-2,2,4,4-D4 (Diethyl ketone-d4). Unlike standard reagents, deuterated ketones possess a "dynamic" purity.[1] The alpha-protons (adjacent to the carbonyl) are acidic (

Section 1: Core Analytical Protocols

1.1 Nuclear Magnetic Resonance (NMR) – The Gold Standard

While Mass Spectrometry (MS) confirms molecular weight, only

Target Molecule: 3-Pentanone-2,2,4,4-D4

Structure:

| Feature | Standard 3-Pentanone ( | Deuterated 3-Pentanone ( | Technical Insight |

| Methyl Signal ( | Crucial: The triplet collapses because | ||

| Methylene Signal ( | Silent / Absent | Any signal here represents isotopic impurity (residual protons).[1] | |

| Solvent Choice | Never use |

Protocol: Calculating Isotopic Enrichment To calculate the % Deuteration at the alpha-position:

-

Integrate the Methyl signal (

) at 1.05 ppm.[1] Set value to 6.00. -

Integrate the residual Methylene region (

2.40–2.45 ppm).[1] Let this area be -

Calculation:

(Where 4.00 represents the theoretical integration of fully protonated alpha-carbons).

1.2 Mass Spectrometry (GC-MS) Interpretation

Users often misinterpret the MS data due to "scrambling" or statistical isotope distribution.[1]

-

Parent Ion (

): Look for m/z 90 (Standard 86 + 4D).[1] -

Key Fragments:

-

Impurity Flag: Significant peaks at m/z 89 (D3) or m/z 88 (D2) indicate moisture contamination or synthesis failure.[1]

Section 2: Stability & Handling (The "Back-Exchange" Risk)

The most common user error is exposing the compound to moisture.[1] The deuterium atoms at the 2,4-positions are labile .[1]

The Mechanism of Purity Loss

The following diagram illustrates why your "pure" sample degrades if left uncapped or mixed with water. The reaction is driven by Keto-Enol tautomerism.[1][2][3][4]

Figure 1: Mechanism of Deuterium loss.[1] In the presence of moisture (H source), the enol/enolate intermediate prefers to pick up a Proton (H) rather than a Deuteron (D) due to the kinetic isotope effect and abundance of H in the atmosphere.

Section 3: Troubleshooting Guide (FAQ)

Q1: My NMR spectrum shows a broad singlet at 1.05 ppm instead of a triplet. Is my product degraded?

Answer: No, this confirms high purity.

-

Diagnosis: In non-deuterated 3-pentanone, the methyl triplet arises from coupling to the adjacent

( -

Explanation: In your D4 sample, the methyl group is adjacent to

.[1] The coupling constant between H and D is very small (

Q2: I see a small "ghost" quartet at 2.43 ppm. What is the limit?

Answer: This is residual protonated material (D3 or D2 species).

-

Action: Calculate the integration as described in Section 1.1.

-

Threshold: For metabolic studies,

enrichment is usually required.[1] If the integral suggests -

Remediation: You cannot "dry" the deuterium back into the molecule.[1] The sample must be replaced. Ensure future aliquots are handled in a glovebox or under nitrogen.[1]

Q3: Can I use this standard for LC-MS quantification in aqueous mobile phases?

Answer: Yes, but with strict caveats.

-

Risk: Once the D4 standard enters an aqueous mobile phase (e.g., Water/Acetonitrile), H/D exchange can occur, but the rate is generally slow at neutral pH and ambient temperature.

-

Protocol:

-

Prepare stock solutions in Acetonitrile or Methanol-D4 (not regular Methanol).

-

Keep the autosampler temperature at

. -

Inject immediately.[1] Do not store aqueous dilutions overnight.[1]

-

If the mobile phase is acidic (e.g., 0.1% Formic Acid), exchange is accelerated.[1] Verify stability by injecting the standard at

and

-

Q4: The GC-MS shows a peak at m/z 86.[1][5][6] Is this unreacted starting material?

Answer: Not necessarily.

-

Diagnosis: Check the retention time.[1] Unlabeled 3-pentanone elutes at the exact same time as the D4 analog (or slightly later due to the inverse isotope effect).

-

Instrument Artifact: If the m/z 86 signal is small (<1%), it may be background noise or charge transfer in the source.

-

Verification: Run a blank solvent injection.[1] If m/z 86 persists, it is system carryover, not sample impurity.[1]

Section 4: Decision Tree for Impurity Analysis

Use this logic flow to diagnose spectral anomalies.

Figure 2: Diagnostic workflow for validating 3-Pentanone-d4 purity.

References

-

National Institute of Standards and Technology (NIST). 3-Pentanone, 2,2,4,4-tetramethyl- Mass Spectrum (Source for fragmentation patterns).[1] NIST Chemistry WebBook, SRD 69.[1][5][6][7] [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points (Mechanism of H/D Exchange).[Link]

Sources

- 1. 3-Pentanone, 2,2,4,4-tetramethyl- | C9H18O | CID 13152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 3-Pentanone [webbook.nist.gov]

- 6. 3-Pentanone [webbook.nist.gov]

- 7. 3-Pentanone, 2,2,4,4-tetramethyl- [webbook.nist.gov]

Technical Support Center: Ensuring the Integrity of Deuterated Standards

Welcome to the Technical Support Center for Deuterated Standards. This resource is designed for researchers, scientists, and drug development professionals who rely on the accuracy and stability of deuterated compounds for quantitative analysis. As a senior application scientist, I understand that the integrity of your internal standards is paramount to achieving reliable and reproducible results. This guide provides in-depth technical information, troubleshooting advice, and practical protocols in a direct question-and-answer format to address the common challenges you may encounter.

The Foundation: Why Stability Matters

Deuterated standards are powerful tools in analytical chemistry, particularly in mass spectrometry-based assays. The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, which contributes to the overall stability of these molecules.[1][2] This enhanced stability is a key reason for their use as internal standards, as they are expected to behave nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variability in the analytical process.[1][3][4]

However, "stable" does not mean indestructible. Improper handling and storage can lead to degradation or isotopic exchange, compromising the standard's purity and, consequently, the accuracy of your quantitative data.[2] This guide will equip you with the knowledge to prevent, diagnose, and resolve these issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the storage and handling of deuterated standards.

Q1: What are the ideal storage conditions for deuterated standards, both neat and in solution?

A1: Proper storage is the first line of defense in maintaining the integrity of your deuterated standards. The general principle is to minimize exposure to factors that can promote degradation or isotopic exchange: temperature, light, moisture, and reactive chemicals.

| Form | Temperature | Light Protection | Atmosphere | Solvent | Typical Duration | Key Considerations |

| Neat (Solid/Lyophilized) | -20°C or -80°C | Amber vial/Store in dark | Inert gas (Argon/Nitrogen) | N/A | Years | Minimize freeze-thaw cycles. Allow to equilibrate to room temperature before opening to prevent condensation. |

| Stock Solution | -20°C[2] | Amber, tightly sealed vial | Inert gas overlay if possible | High-purity aprotic (e.g., Methanol, Acetonitrile)[2] | Months to a year | Use high-purity solvents to avoid contaminants that could cause degradation. |

| Working Solution | 2-8°C[2][5] | Amber vial/Store in dark | Tightly sealed container | Aprotic, compatible with analytical method[2] | Weeks to months[2] | Frequent use increases risk of contamination and evaporation. Monitor for signs of degradation. |

Causality: Low temperatures slow down chemical degradation and reduce solvent evaporation.[5] Light, particularly UV light, can provide the energy to break chemical bonds, leading to photodegradation.[5] An inert atmosphere prevents oxidation and minimizes exposure to atmospheric moisture, which is a source of protons for H-D exchange.[1]

Q2: What is hydrogen-deuterium (H-D) exchange, and how can I prevent it?

A2: H-D exchange is the process where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment.[2] This is a critical issue as it reduces the isotopic purity of the standard, leading to an underestimation of the analyte concentration.

Prevention is key:

-

Solvent Choice: Use aprotic solvents (e.g., acetonitrile, methanol, DMSO-d6) for reconstitution and dilution.[2] Avoid protic solvents like water or ethanol for long-term storage, especially under conditions that can catalyze the exchange (e.g., acidic or basic pH).

-

pH Control: Maintain a neutral or slightly acidic pH. Both strongly acidic and basic conditions can catalyze H-D exchange.

-

Moisture Control: Minimize exposure to atmospheric moisture.[2] Always use dry solvents and handle standards in a low-humidity environment if possible. Storing under an inert gas like argon or nitrogen is a highly effective measure.[1][3]

-

Labeling Position: When selecting a standard, choose one where the deuterium labels are on carbon atoms that are not prone to exchange. Avoid labels on heteroatoms like oxygen (-OD) or nitrogen (-ND), as these are readily exchangeable.[1][6]

Troubleshooting Guides

When issues arise, a systematic approach is crucial. Here are guides to address common problems.

Guide 1: Investigating Signal Loss or Drift of the Deuterated Standard

A decreasing or disappearing signal from your deuterated internal standard during an analytical run is a common and frustrating problem.[7][8]

Symptoms:

-

Gradual or sudden decrease in the peak area of the internal standard over a sequence of injections.

-

Complete loss of the internal standard signal.

Potential Causes & Investigative Workflow:

Caption: Troubleshooting workflow for deuterated standard signal loss.

Expert Insights:

-

Adsorption: Highly lipophilic or charged compounds can adsorb to plastic or glass surfaces, especially at low concentrations. Using polypropylene or silanized glass vials can mitigate this.

-

Ion Suppression: In electrospray ionization (ESI), the internal standard competes with the analyte and matrix components for ionization.[9] If a matrix component co-elutes with the standard, its signal can be suppressed.[10] A stable isotope-labeled internal standard should co-elute with the analyte and experience the same ion suppression, but severe or variable suppression can still be problematic.[4]

Guide 2: Diagnosing and Confirming Isotopic Impurity (H-D Exchange)

Symptoms:

-

The mass spectrum of the standard shows a significant M+0 peak (the unlabeled compound) or a distribution of lower mass peaks.

-

Quantitative results are consistently biased (e.g., analyte concentrations are overestimated).

-

The response ratio of the analyte to the internal standard is unstable.

Experimental Protocol: Assessing H-D Exchange

This protocol helps determine if H-D exchange is occurring under your experimental conditions.

Objective: To evaluate the stability of the deuterated standard in the final sample solvent over a time course that mimics the sample analysis workflow.

Methodology:

-

Preparation: Prepare a solution of the deuterated standard in your final sample solvent at the working concentration.

-

Time Zero (T0) Analysis: Immediately analyze the solution via LC-MS to establish a baseline isotopic purity. Record the peak areas for the deuterated standard (M+n) and the corresponding unlabeled compound (M+0).

-

Incubation: Store the solution under the same conditions as your prepared samples (e.g., autosampler at 10°C, benchtop at room temperature).

-

Time Point Analysis: Analyze the solution at various time points (e.g., 4, 8, 12, and 24 hours).

-

Data Evaluation:

-

Calculate the percentage of the unlabeled compound relative to the total (labeled + unlabeled) at each time point: % Unlabeled = [Area(M+0) / (Area(M+0) + Area(M+n))] * 100

-

An increase in the % Unlabeled over time indicates H-D exchange.

-

Causality and Resolution: If H-D exchange is confirmed, review the prevention strategies in FAQ Q2. The most common culprits are the presence of water, non-neutral pH, or storage at elevated temperatures. Consider switching to a deuterated standard with labels in more stable positions if the issue persists.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Deuterated Standards

Lyophilized (freeze-dried) standards are often supplied to ensure long-term stability. Proper reconstitution is critical to ensure an accurate starting concentration.

-

Equilibration: Before opening, allow the vial to warm to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and a source of protons.

-

Solvent Addition: Add a precise volume of a high-purity aprotic solvent (e.g., methanol or acetonitrile) using a calibrated pipette.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the standard. Visually inspect to confirm no solid particles remain.

-

Storage: Store the resulting stock solution in a tightly sealed amber vial at -20°C or below.[2]

Protocol 2: Long-Term Stability Assessment

This protocol is essential for validating the storage conditions of your stock solutions and is a common requirement for regulated bioanalysis.

-

Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the relevant biological matrix (e.g., plasma, urine). Spike these QC samples with the deuterated internal standard at the working concentration.[2]

-

Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish a baseline response ratio (Analyte Peak Area / Internal Standard Peak Area).[2]

-

Storage: Store the remaining QC samples under the intended long-term storage conditions (e.g., -20°C or -80°C).[2]

-

Time Point Analysis: Analyze the stored QC samples at various time points (e.g., 1, 3, 6, and 12 months).[2]

-

Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The standard is considered stable if the response ratio remains within a predefined acceptance criterion, typically ±15% of the T0 value.[2]

Caption: Workflow for assessing long-term stability of deuterated standards.

By adhering to these guidelines and employing systematic troubleshooting, you can ensure the integrity of your deuterated standards, leading to more accurate and reliable analytical results.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- Unknown. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.

- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

- Gas Isotopes. (n.d.). Deuterated Chloroform.

- ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Video]. YouTube.

- ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Rockwood, A. (2013). Answer to "Which internal standard? Deuterated or C13 enriched?". ResearchGate.

- Unknown. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

- Bishop, N. (2018). Answer to "Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?". ResearchGate.

- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?.

- Kwiecień, A., et al. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.

- Chromass. (n.d.). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?.

- Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

Validation & Comparative

A Comparative Guide: 3-Pentanone-2,2,4,4-D4 vs. 3-Pentanone-d10 as Internal Standards

For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the selection of an appropriate internal standard is a critical decision. This guide offers an in-depth, technical comparison of two commonly used deuterated internal standards for 3-pentanone: 3-Pentanone-2,2,4,4-D4 and 3-Pentanone-d10.

The Foundational Role of Internal Standards in Analytical Chemistry

Internal standards (IS) are essential in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically and physically similar to the analyte, but distinguishable by the analytical instrument. Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the "gold standard" for internal standards in mass spectrometry because they exhibit nearly identical chemical properties to their unlabeled counterparts.[1][2]

Introducing the Contenders: A Tale of Two Deuterated Ketones

| Compound | CAS Number | Molecular Formula | Isotopic Enrichment | Key Feature |

|---|---|---|---|---|

| 3-Pentanone-2,2,4,4-D4 | 6400-97-1 | C5H6D4O | ≥98 atom % D | Deuteration at the alpha-carbons adjacent to the carbonyl group.[3][4] |

| 3-Pentanone-d10 | 54927-77-4 | C5D10O | ≥98 atom % D | Fully deuterated analog of 3-pentanone.[5] |

The primary distinction between these two internal standards lies in the degree of deuteration. 3-Pentanone-2,2,4,4-D4 has four deuterium atoms, while 3-Pentanone-d10 is perdeuterated, meaning all ten hydrogen atoms are replaced with deuterium. This difference in isotopic labeling can have subtle but significant implications for their performance in analytical assays.

Head-to-Head Comparison: Performance Metrics

Chromatographic Behavior and the Isotope Effect

A critical assumption for an internal standard is that it co-elutes with the analyte, meaning they have the same retention time in a chromatographic system. However, deuterated compounds can exhibit a phenomenon known as the "chromatographic isotope effect," where they may elute slightly earlier than their non-deuterated analogs.[6][7] This effect is generally more pronounced with a higher degree of deuteration.[7]

-

3-Pentanone-2,2,4,4-D4: With four deuterium atoms, the isotope effect is typically minimal, leading to very close co-elution with unlabeled 3-pentanone.

-

3-Pentanone-d10: The higher number of deuterium atoms may result in a more noticeable, though often still acceptable, shift in retention time.[7]

Expert Insight: For most standard chromatographic systems, the difference in retention time between the analyte and either deuterated standard is negligible. However, in high-resolution chromatography, this small difference could become significant. It is crucial to experimentally verify co-elution during method development to ensure that both the analyte and the internal standard experience similar matrix effects during ionization.[8]

Caption: Chromatographic Separation and the Isotope Effect.

Mass Spectrometry Considerations

In mass spectrometry, the internal standard must have a sufficiently different mass-to-charge ratio (m/z) from the analyte to be distinguished. Both 3-Pentanone-2,2,4,4-D4 (mass increase of +4 Da) and 3-Pentanone-d10 (mass increase of +10 Da) meet this requirement.[3][5]

A key consideration is the potential for "cross-talk" or isotopic interference, where the signal from the naturally occurring isotopes of the analyte overlaps with the signal of the internal standard.[9]

-

3-Pentanone-2,2,4,4-D4: A +4 Da mass shift provides good separation from the analyte's isotopic cluster, minimizing the risk of interference in most applications.

-

3-Pentanone-d10: The larger +10 Da mass shift offers an even greater degree of separation, virtually eliminating any potential for isotopic overlap.[5] This can be particularly advantageous when dealing with complex matrices or when high analyte concentrations are expected.[9]

Expert Insight: While both standards are effective, the larger mass difference of 3-Pentanone-d10 provides a more robust analytical system, especially when striving for the lowest limits of quantification.

Stability and Potential for Back-Exchange

Both deuterated compounds are generally stable under typical analytical conditions. A theoretical concern with deuterated standards is the potential for "back-exchange," where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur with deuterium atoms on heteroatoms (like oxygen or nitrogen) but is less common for those on carbon atoms. The deuterium atoms in both 3-Pentanone-2,2,4,4-D4 and 3-Pentanone-d10 are on carbon atoms and are therefore considered stable.

Experimental Protocol: Selection and Validation of an Internal Standard

The following is a generalized workflow for selecting and validating the appropriate internal standard for a quantitative LC-MS/MS assay.

-

Stock Solution Preparation: Prepare individual stock solutions of 3-pentanone, 3-Pentanone-2,2,4,4-D4, and 3-Pentanone-d10 in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of 3-pentanone into the blank matrix (e.g., plasma, urine).

-

Internal Standard Spiking: Add a constant, known concentration of either 3-Pentanone-2,2,4,4-D4 or 3-Pentanone-d10 to all calibration standards, quality control samples, and unknown samples.

-

Sample Preparation: Perform the necessary sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis:

-

Develop a chromatographic method that provides good peak shape and retention for 3-pentanone.

-

Optimize mass spectrometer parameters for both the analyte and the internal standards.

-

Inject the prepared samples and acquire data.

-

-

Data Evaluation:

-

Co-elution: Compare the retention times of the analyte and each internal standard.

-

Linearity: Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The curve should have a correlation coefficient (r²) of ≥0.99.

-

Accuracy and Precision: Analyze quality control samples at multiple concentration levels to assess the accuracy (closeness to the true value) and precision (reproducibility) of the method using each internal standard.

-

Caption: Workflow for Internal Standard Selection and Validation.

Conclusions and Recommendations

Both 3-Pentanone-2,2,4,4-D4 and 3-Pentanone-d10 are excellent choices for use as internal standards in the quantitative analysis of 3-pentanone. The final decision should be based on the specific requirements of the assay.

-